3-Chlorophenylhydrazine Sulfate
Overview
Description
3-Chlorophenylhydrazine Sulfate is a chemical compound with the molecular formula C6H7ClN2.H2O4S. It is a derivative of hydrazine, which is known for its high reactivity and toxicity. This compound is commonly used in the synthesis of various organic compounds and has been found to exhibit bioactivity against certain biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Chlorophenylhydrazine Sulfate typically involves a multi-step process that includes diazotization, reduction, purification, and salt formation. One common method involves the following steps :
Diazotization: The process begins with the diazotization of 3-chloroaniline using sodium nitrite and hydrochloric acid at low temperatures.
Reduction: The diazonium salt formed is then reduced using a suitable reducing agent such as stannous chloride.
Purification: The resulting product is purified through recrystallization.
Salt Formation: Finally, the purified product is treated with sulfuric acid to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Chlorophenylhydrazine Sulfate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted hydrazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as stannous chloride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and alcohols are used under basic conditions.
Major Products
The major products formed from these reactions include azo compounds, hydrazine derivatives, and various substituted hydrazines .
Scientific Research Applications
3-Chlorophenylhydrazine Sulfate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It exhibits bioactivity against certain biological targets and is used in biochemical research.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Chlorophenylhydrazine Sulfate involves its interaction with molecular targets and pathways. It acts as a chemical inhibitor of oxidative phosphorylation, disrupting the proton gradient established during electron transport chain activity. This leads to reduced ATP synthesis and affects cellular energy metabolism .
Comparison with Similar Compounds
Similar Compounds
- 3-Chlorophenylhydrazine Hydrochloride
- 4-Chlorophenylhydrazine Sulfate
- 2-Chlorophenylhydrazine Sulfate
Uniqueness
3-Chlorophenylhydrazine Sulfate is unique due to its specific bioactivity and reactivity profile. Compared to its analogs, it exhibits distinct chemical properties and biological effects, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
(3-chlorophenyl)hydrazine;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2.H2O4S/c7-5-2-1-3-6(4-5)9-8;1-5(2,3)4/h1-4,9H,8H2;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMWFTLJZQAIHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NN.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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